2,4-D Butyl ester

Description

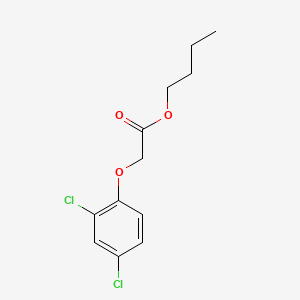

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRAFJOBWOFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020443 | |

| Record name | 2,4-D Butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-d, n-butyl ester is a clear colorless to light brown liquid. (NTP, 1992), Colorless to light brown liquid; [CAMEO] | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl dichlorophenoxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

295 to 297 °F at 1 mmHg (NTP, 1992) | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 46 mg/l at 25 °C | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.235 to 1.245 at 68 °F (NTP, 1992) | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000616 [mmHg], 6.16X10-5 mm Hg @ 25 °C | |

| Record name | Butyl dichlorophenoxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

CANADIAN DEPT NATL HEALTH & WELFARE REPORTED ON OCT 23, 1980, THAT SOME COMMERCIAL SAMPLES OF 2,4-D BUTYL ESTER CONTAIN SMALL QUANTITIES OF 2,7- & 2,8-DICHLORODIBENZO-P-DIOXIN, 1,3,7- OR 1,3,8-TRICHLORODIBENZO-P-DIOXIN, & 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

94-80-4 | |

| Record name | 2,4-D, N-BUTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fernesta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D Butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GO3LVR34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

9 °C | |

| Record name | 2,4-D BUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4-D butyl ester chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-D Butyl Ester

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a widely used phenoxy herbicide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical process visualization.

Chemical Identity and Structure

This compound, with the IUPAC name butyl 2-(2,4-dichlorophenoxy)acetate, is the n-butyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D).[1] It is a systemic, selective herbicide used to control broadleaf weeds.[2][3] The herbicidal action is achieved by mimicking the plant growth hormone auxin, leading to uncontrolled cell division and damage to vascular tissue.[4][5][6]

Molecular Structure:

-

SMILES: CCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl[1]

-

InChI: InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h4-5,7H,2-3,6,8H2,1H3[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ | [1][5] |

| Molecular Weight | 277.14 g/mol | [1][5][6] |

| Appearance | Colorless to light brown oily liquid | [1][3] |

| Density | 1.232 - 1.2639 g/cm³ at 20°C | [2][4][5][7] |

| Melting Point | 9 °C | [1][2][3] |

| Boiling Point | 146-147 °C at 133.3 Pa; 295-297 °F at 1 mmHg | [1][7] |

| Flash Point | >79 °C; >175 °F (open cup) | [1][3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | <1 mg/mL at 70°F; 46 mg/L | [1][7] |

| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, diethyl ether, heptane, and toluene. Slightly soluble in chloroform and methanol. | [2][3][8] |

| Vapor Pressure | 0.0000616 mmHg to 0.000146 mmHg at 25°C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 4.25 - 4.4 | [1][6] |

| Henry's Law Constant | Data not readily available | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound is through the esterification of 2,4-dichlorophenoxyacetic acid with n-butanol.[9][10]

Protocol:

-

Reactant Mixture: In a reaction vessel, combine 2,4-dichlorophenoxyacetic acid, n-butanol, a suitable solvent (e.g., dimethylbenzene), and a catalyst. Sulfuric acid is commonly used as the catalyst.[9]

-

Reaction Conditions: Heat the mixture to reflux for 2 to 5 hours. During this time, water produced from the esterification reaction is removed, often through azeotropic distillation, to drive the reaction to completion.[9][11]

-

Reaction Monitoring: The progress of the reaction can be monitored by liquid chromatography to ensure the concentration of the starting material (2,4-dichlorophenoxyacetic acid) is reduced to a minimum (e.g., ≤1%).[9]

-

Work-up and Purification:

-

Cool the reaction mixture to 50-70°C.[9]

-

Neutralize the excess acid by adjusting the pH to approximately 10 with a base.[9]

-

Perform a liquid-liquid extraction to separate the organic layer containing the product.[9]

-

Wash the organic layer with water until it is neutral.[9]

-

Remove the solvent via distillation under normal pressure.[9]

-

Further purify the product by reduced pressure distillation to yield the final this compound.[9]

-

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the detection and quantification of this compound in various matrices, such as blood, meat, and environmental samples.[12]

Protocol for Sample Preparation and Analysis (Example: Blood Sample): [12]

-

Extraction:

-

To a blood sample, add a suitable organic solvent for extraction, such as ethyl acetate.[12]

-

Vortex or shake vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

-

-

Solvent Evaporation and Reconstitution:

-

GC-MS Analysis:

-

Injection: Inject a small aliquot of the concentrated extract into the GC-MS system.

-

Mass Spectrometric Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for this compound (e.g., m/z 175, 185, 276) are monitored.[12]

-

-

Quantification:

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

References

- 1. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. bdmaee.net [bdmaee.net]

- 4. 2,4-D-butyl ester [sitem.herts.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:94-80-4 | Chemsrc [chemsrc.com]

- 7. 2,4-D, N-BUTYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. aacil.com [aacil.com]

- 9. CN103772201A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,4-D Butyl Ester in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) butyl ester is a synthetic auxin herbicide widely used for the selective control of broadleaf weeds.[1][2][3] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and catastrophic plant growth.[2][4] This guide provides a comprehensive technical overview of the mechanism of action of 2,4-D butyl ester in plants, detailing its absorption, translocation, molecular interactions, and the subsequent physiological and biochemical perturbations that culminate in plant death. The information presented herein is intended to support research, scientific discovery, and the development of novel herbicidal compounds.

Absorption, Translocation, and Metabolism

Being an ester formulation, this compound is more lipophilic than its acid or salt counterparts, which facilitates its penetration through the waxy cuticle of plant leaves.[3] Following foliar application, the butyl ester is rapidly absorbed into the plant tissues. Inside the plant, it is quickly hydrolyzed to the active 2,4-D acid form.[5] This conversion is a critical step for its herbicidal activity.

Once in the active acid form, 2,4-D is mobile within the plant and is translocated via both the xylem and phloem.[3] This systemic movement allows the herbicide to accumulate in meristematic tissues, such as the growing points of shoots and roots, where it exerts its primary effects.[4] The efficiency of translocation can be influenced by environmental factors and the physiological state of the plant.

Molecular Mechanism of Action: The Auxin Signaling Pathway

The primary molecular target of 2,4-D is the auxin signaling pathway, which plays a central role in regulating plant growth and development. 2,4-D acts as a molecular mimic of IAA, the primary natural auxin.[4]

Core Components of the Auxin Signaling Pathway:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) Proteins: These are the auxin receptors.[6]

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) Proteins: These are transcriptional repressors that inhibit the activity of Auxin Response Factors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

Mechanism of 2,4-D Action:

-

Binding to the Receptor: In the presence of auxin (or a synthetic mimic like 2,4-D), the TIR1/AFB receptor binds to the Aux/IAA repressor protein. 2,4-D acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.

-

Ubiquitination and Degradation of Aux/IAA: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome.

-

Activation of ARFs: The degradation of the Aux/IAA repressors liberates the ARF transcription factors.

-

Gene Expression: The now-active ARFs can bind to AuxREs in the promoters of early auxin-responsive genes, leading to their transcription. These genes encode for proteins involved in cell division, expansion, and differentiation.

The continuous presence of the more stable synthetic auxin, 2,4-D, leads to the persistent degradation of Aux/IAA repressors and a sustained, uncontrolled activation of auxin-responsive genes. This results in the chaotic and ultimately lethal growth observed in susceptible plants.[4]

References

Synthesis of 2,4-D butyl ester for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of 2,4-D Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a common phenoxy herbicide. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. Furthermore, it includes visualizations of the herbicidal signaling pathway and the experimental workflow to aid in understanding.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives are widely used selective herbicides that target broadleaf weeds.[1][2] The butyl ester of 2,4-D is one such derivative, often favored for its increased efficacy in certain conditions due to its enhanced penetration of the plant cuticle.[3] The synthesis of this compound is typically achieved through the Fischer esterification of 2,4-dichlorophenoxyacetic acid with n-butanol, a reaction catalyzed by a strong acid.[4][5] This process is a foundational technique in organic synthesis, demonstrating the principles of ester formation, reaction equilibrium, and product purification.

Chemical Reaction and Mechanism

The synthesis of this compound from 2,4-dichlorophenoxyacetic acid and n-butanol is a reversible esterification reaction. To drive the reaction towards the product side and achieve a high yield, an excess of one of the reactants (typically the alcohol) is used, and the water produced is removed.[6][7][8] A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7][9]

Caption: Reaction scheme for the Fischer esterification of 2,4-D with n-butanol.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of this compound based on established laboratory procedures.

| Parameter | Value | Reference |

| Reactant Ratio (2,4-D : n-Butanol) | 1 : 1.5 to 1 : 3 (molar ratio) | [10] |

| Catalyst (Conc. H₂SO₄) | 1-2% by weight of 2,4-D | [10] |

| Reaction Temperature | Reflux (approx. 120-140 °C) | |

| Reaction Time | 2 - 5 hours | [10] |

| Product Yield | > 98% | [10] |

| Product Purity | 97 - 99% | [10] |

Experimental Protocol

This protocol outlines a detailed procedure for the synthesis and purification of this compound in a laboratory setting.

4.1. Materials and Equipment

-

2,4-Dichlorophenoxyacetic acid (2,4-D)

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene or similar solvent for azeotropic removal of water

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for solvent removal and product purification)

-

Standard laboratory glassware and safety equipment

4.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine 2,4-dichlorophenoxyacetic acid, n-butanol, and a suitable solvent like toluene. The molar ratio of 2,4-D to n-butanol should be approximately 1:2 to ensure the reaction goes to completion.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2% of the weight of 2,4-D) to the reaction mixture.

-

Reflux and Dehydration: Assemble the reflux apparatus with a Dean-Stark trap to collect the water produced during the reaction. Heat the mixture to reflux (approximately 120-140°C) and continue for 2-5 hours, or until no more water is collected in the trap.[10]

-

Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

4.3. Work-up and Purification

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 2,4-D, followed by a wash with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (e.g., toluene) by simple distillation or using a rotary evaporator.

-

Product Purification: The crude this compound can be further purified by vacuum distillation to obtain a product with high purity (97-99%).[10]

Visualizations

5.1. Signaling Pathway of 2,4-D Herbicidal Action

2,4-D acts as a synthetic auxin, a plant growth regulator.[1][2] At herbicidal concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of susceptible plants.[11][12] The following diagram illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of 2,4-D as a synthetic auxin herbicide.

5.2. Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 24d.info [24d.info]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 6. flinnsci.com [flinnsci.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Ester - Wikipedia [en.wikipedia.org]

- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 10. CN103772201A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xtbg.ac.cn [xtbg.ac.cn]

2,4-D butyl ester molecular structure and CAS number

An In-depth Technical Guide to 2,4-D Butyl Ester

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) butyl ester is a selective, systemic herbicide belonging to the phenoxyacetic acid chemical family.[1] First developed during World War II, 2,4-D became the first successful selective herbicide to be commercially released, proving highly effective for the control of broadleaf weeds in cereal crops, turf, and other areas. The butyl ester form is one of several ester formulations of the 2,4-D acid, which are noted for their potency and ability to penetrate foliage.[2] This document provides a detailed technical overview of this compound, including its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

The chemical identity of this compound is defined by its specific molecular structure and registry numbers. It is formally the n-butyl ester of 2,4-dichlorophenoxyacetic acid.

-

IUPAC Name : butyl 2-(2,4-dichlorophenoxy)acetate[3]

-

Synonyms : Butyl 2,4-dichlorophenoxyacetate, 2,4-D-butyl, Butapon, Lironox[3]

The structure consists of a 2,4-dichlorophenoxy group attached to an acetic acid core, which is esterified with n-butanol.

Physicochemical Properties

This compound is a clear, colorless to light brown liquid.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 277.14 g/mol | [3][6] |

| Physical Description | Clear colorless to light brown liquid | [3] |

| Boiling Point | 146-147 °C (295-297 °F) at 1 mmHg | [3][7] |

| Melting Point | 9 °C | [3] |

| Density | 1.235 - 1.245 g/cm³ at 20°C (68°F) | [7] |

| Vapor Pressure | 6.16 x 10⁻⁵ mmHg | [3] |

| Water Solubility | Insoluble (<1 mg/mL at 21°C or 70°F) | [7] |

| Stability | Stable. Incompatible with strong oxidizing agents. |

Mechanism of Action

This compound functions as a synthetic auxin, a class of plant growth regulators. Its herbicidal effect is achieved by mimicking natural auxins, which leads to uncontrolled and unsustainable growth in susceptible broadleaf plants (dicots).[4][6]

The primary mode of action involves the following steps:

-

Absorption : The ester form is readily absorbed through the leaves of the plant.[2]

-

Translocation : It is then translocated to the meristematic tissues, which are centers of active cell division.

-

Hormonal Disruption : At the cellular level, 2,4-D disrupts normal hormonal balance, causing a cascade of effects.[2]

-

Uncontrolled Growth : This leads to abnormal increases in cell wall plasticity, uncontrolled cell division, and enhanced biosynthesis of proteins and ethylene.[2]

-

Vascular Damage : The rapid and disorganized growth damages the vascular tissue, leading to stem curl, leaf withering, and ultimately, plant death.[1]

Caption: Herbicide mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound via Esterification

A patented method describes the synthesis of this compound through the reaction of 2,4-dichlorophenoxyacetic acid with n-butyl alcohol.[8]

Methodology:

-

Reactant Mixing : 100-120 parts by weight of 2,4-dichlorophenoxyacetic acid, 50-60 parts of n-butyl alcohol, 1-2 parts of sulfuric acid (catalyst), and 200-500 parts of a solvent (e.g., toluene, xylene) are mixed in a reaction vessel.[8]

-

Reaction : The mixture undergoes reflux and dehydration for 2-5 hours. The reaction progress is monitored by liquid phase sampling until the concentration of 2,4-dichlorophenoxyacetic acid is ≤1%.[8]

-

Cooling & Neutralization : The mixture is cooled to 50-70 °C, and the pH is adjusted to 10 using a 5% sodium hydroxide solution.[8]

-

Separation & Washing : The layers are separated, and the organic layer is washed with water until it is neutral.[8]

-

Solvent Removal : The solvent is removed from the organic layer via distillation at normal pressure.[8]

-

Product Isolation : The final product is obtained through reduced pressure distillation until no more fluid flows out. This method reports a product purity of 97-99% and a yield of over 98%.[8]

References

- 1. 2,4-D-butyl ester [sitem.herts.ac.uk]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:94-80-4 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,4-D, N-BUTYL ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN103772201A - Preparation method for this compound - Google Patents [patents.google.com]

Toxicity of 2,4-D butyl ester on non-target organisms

An In-depth Technical Guide on the Toxicity of 2,4-D Butyl Ester to Non-Target Organisms

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used since the 1940s for the control of broadleaf weeds in agriculture, forestry, and for managing aquatic vegetation.[1][2][3][4] It is formulated as various salts, amines, and esters. The butyl ester of 2,4-D is one such formulation, known for its efficacy and use in controlling woody and broad-leaf weeds.[5] Like other ester formulations, it is designed to penetrate plant foliage effectively.[2] However, the application of this compound raises concerns about its potential impact on non-target organisms, including aquatic and terrestrial wildlife.

This guide provides a comprehensive technical overview of the toxicity of this compound and related 2,4-D formulations to a range of non-target organisms. It summarizes quantitative toxicity data, details standard experimental protocols, and visualizes key toxicological pathways and workflows to serve as a resource for researchers, scientists, and environmental risk assessors.

Toxicity to Aquatic Organisms

Ester formulations of 2,4-D are generally more toxic to aquatic organisms than the acid or salt forms.[3][4][6][7] The increased toxicity is attributed to their higher lipophilicity, which facilitates absorption across biological membranes. Once absorbed, esters are often rapidly hydrolyzed to the parent 2,4-D acid, which is the primary toxic moiety.[8]

Aquatic Vertebrates (Fish)

The acute toxicity of 2,4-D esters to fish is well-documented. The 96-hour LC50 (Lethal Concentration, 50%) values for various fish species exposed to different 2,4-D esters are typically in the range of low milligrams per liter. Early life stages of fish appear to be more sensitive to the toxic effects of 2,4-D esters than adult fish.[6]

Table 1: Acute Toxicity of 2,4-D Esters to Fish

| Species | Life Stage | Endpoint | Value (mg a.i./L) | 2,4-D Form | Reference |

| Environmentally Relevant Species | - | 96-h LC50 | 0.30 - 5.6 | Butoxyethyl ester | [9] |

| Various Species (e.g., Oncorhynchus, Lepomis) | Adult | 96-h LC50 | 5 - 10 | IO ester | [6] |

| Fathead Minnow (Pimephales promelas) | Embryo/Larva | 32-day NOEC | 0.0805 | Butoxyethyl ester | [6] |

| Fathead Minnow (Pimephales promelas) | Embryo/Larva | 32-day MATC | 0.096 | Butoxyethyl ester | [6] |

a.i./L: active ingredient per liter; NOEC: No-Observed-Effect Concentration; MATC: Maximum Acceptable Toxicant Concentration.

Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are also sensitive to 2,4-D esters. The 48-hour EC50 (Effective Concentration, 50%) for immobilization is a standard measure of acute toxicity. Chronic studies, which assess effects on reproduction over a 21-day period, show that esters can have significant impacts at very low concentrations.

Table 2: Toxicity of 2,4-D Esters to Aquatic Invertebrates

| Species | Endpoint | Value (mg a.i./L) | 2,4-D Form | Reference |

| Daphnia magna | 48-h LC50 | 5.2 | IO ester | [6] |

| Daphnia magna | 21-day NOEC | 0.0015 | EH ester | [6] |

| Daphnia magna | Chronic MATC | 0.29 - 0.70 | Butoxyethyl ester | [6] |

EH ester: 2-ethylhexyl ester.

Aquatic Plants and Algae

While 2,4-D is designed to be toxic to plants, its effects on non-target aquatic plants and algae are a key consideration in environmental risk assessment. Ester formulations show high toxicity to these organisms.

Table 3: Toxicity of 2,4-D Esters to Algae and Aquatic Plants

| Species | Endpoint | Value (mg a.i./L) | 2,4-D Form | Reference |

| Skeletonema costatum | 5-day EC50 | 0.23 | EH ester | [6] |

| Myriophyllum sibiricum | 14-day EC50 | 0.013 | PGBE ester | [10] |

| Lemna gibba | 14-day EC50 | 0.5 | EH ester | [6] |

PGBE ester: Propylene glycol butyl ether ester.

Toxicity to Terrestrial Organisms

Soil Organisms

The impact of this compound on soil microbial communities and invertebrates like earthworms is concentration-dependent. At high concentrations (e.g., 1000 µg/g), it can cause a decline in culturable microbial counts, whereas lower concentrations may stimulate certain bacterial populations.[11][12] The effects can also vary based on soil type, with greater impacts observed in soils with low organic matter.[11] Fungi and autotrophic nitrifying bacteria have been identified as being particularly sensitive to this compound.[13][14]

Table 4: Effects of this compound on Soil Microorganisms

| Organism Group | Effect | Concentration | Soil Type | Reference |

| Culturable Bacteria/Actinomycetes | Stimulation | 10 and 100 µg/g | - | [11][12] |

| Culturable Bacteria/Actinomycetes | Decline/Inhibition | 1000 µg/g | - | [11][12] |

| Fungi | Increase over time | 1000 µg/g | - | [11] |

| Aerobic Bacteria/Actinomycetes | Inhibition | 5 and 50 mg/kg | Oxisol (acidic) | [13] |

| Aerobic Bacteria/Actinomycetes | Stimulation | 5 and 50 mg/kg | Fluvo-aquic (alkaline) | [13] |

| Autotrophic Nitrifying Bacteria | Inhibition | 5 and 50 mg/kg | Both | [13] |

Terrestrial Invertebrates (Bees)

2,4-D and its ester formulations are generally considered to have low to moderate toxicity to honeybees.[4] Studies have shown that some phenoxy herbicides, including 2,4-D esters, do not significantly shorten the lifespan of honeybees at concentrations of 10 and 100 ppmw, though toxicity is observed at much higher concentrations (1000 ppmw).[15] Some research suggests that 2,4-D can inhibit heart contractions in honeybees in a dose-dependent manner.[16]

Table 5: Toxicity of 2,4-D Formulations to Honeybees (Apis mellifera)

| Endpoint | Value (µ g/bee ) | Toxicity Class | 2,4-D Form | Reference |

| Acute Oral LD50 | >100 | Relatively Nontoxic | 2-EHE | [17] |

| Acute Oral LD50 | >100 | Relatively Nontoxic | Acid | [17] |

Toxicity to Avian and Mammalian Species

Avian Toxicity

2,4-D generally exhibits moderate toxicity to birds.[4] The primary concern is dietary exposure.

Table 6: Avian Toxicity of 2,4-D

| Species | Endpoint | Value (mg/kg diet) | Toxicity Class | Reference |

| Bobwhite Quail | Dietary LC50 | >5620 | Practically Nontoxic | [4] |

| Mallard Duck | Dietary LC50 | >5620 | Practically Nontoxic | [4] |

Mammalian Toxicity

For mammals, 2,4-D in its various forms has low to moderate acute oral toxicity.[18] The primary mechanism of toxicity at high doses involves overwhelming the renal clearance capacity of the kidneys, leading to accumulation and subsequent damage to organs like the kidneys, liver, and thyroid.[2][19]

Table 7: Mammalian Toxicity of 2,4-D and its Esters

| Species | Endpoint | Value (mg/kg bw) | 2,4-D Form | Reference |

| Rat | Acute Oral LD50 | 699 - 896 | Acid, Salt, Ester | [18] |

| Rabbit | Acute Dermal LD50 | >2000 | All forms | [18] |

| Cat | Acute Oral LD50 | 780 | Butyl ester | [5] |

| Rat | 2-year Chronic NOAEL | 5 | Acid | [18] |

| Dog | 52-week Chronic NOAEL | 1 | Acid | [8] |

| Rat | Developmental NOAEL | 25 | Acid | [18] |

bw: body weight.

Mechanisms of Toxicity and Experimental Workflows

Visualizing the processes involved in toxicity assessment and the substance's mode of action can clarify complex relationships.

General Ecotoxicological Testing Workflow

The assessment of a chemical's environmental risk follows a structured, tiered approach, often beginning with simple, acute tests and progressing to more complex chronic or field-level studies if initial results indicate a potential for concern.

Caption: A tiered workflow for ecotoxicological testing and risk assessment.

Mechanism of 2,4-D Toxicity in Mammals

In mammals, the primary toxic effect of 2,4-D at high doses is related to the saturation of the renal (kidney) transport system responsible for its excretion.

Caption: Pathway of 2,4-D mammalian toxicity at low versus high doses.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable ecotoxicological data. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals that are internationally recognized.[20][21][22]

OECD 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of a chemical to fish.

-

Principle: Groups of fish of a single species are exposed to the test substance dissolved in water at five or more concentrations for a 96-hour period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Methodology: A limit test at 100 mg/L may be performed first to determine if a full range-finding study is necessary. In the full study, at least 7 fish are used per concentration. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations lethal to 50% of the fish (LC50) are calculated.

-

Test Conditions: Key parameters such as temperature, pH, dissolved oxygen, and water hardness are maintained within narrow limits and recorded. The test can be semi-static (test solution renewed every 24-48 hours) or flow-through.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates acute toxicity to planktonic crustaceans.

-

Principle: Young daphnids (Daphnia magna or D. pulex), aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.

-

Methodology: At least 20 animals, divided into four replicates of five, are used for each test concentration and control. After 48 hours, the number of daphnids that are immobile (unable to swim) is recorded.

-

Endpoint: The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.

OECD 207: Earthworm, Acute Toxicity Test

This protocol is used to assess the acute toxicity of substances to earthworms in artificial soil.

-

Principle: The earthworm Eisenia fetida is exposed to soil treated with the test substance for a period of 14 days.

-

Methodology: An initial range-finding test is followed by a definitive test with at least five treatment rates. For each concentration and the control, four replicates of 10 worms each are used. The worms are placed in containers with the treated artificial soil.

-

Endpoint: Mortalities are assessed after 7 and 14 days, and the LC50 is determined. Sub-lethal effects, such as changes in body weight and behavior, are also noted.

Conclusion

The available data indicate that this compound, like other ester formulations of 2,4-D, poses a significant toxicological risk to certain non-target organisms, particularly in the aquatic environment. Fish, aquatic invertebrates, and aquatic plants are highly sensitive, with toxic effects observed at low mg/L concentrations. For terrestrial organisms, the risk is dependent on the concentration and soil properties, with potential for negative impacts on soil microbial health at high application rates. Avian and mammalian species exhibit low to moderate sensitivity, with toxicity primarily occurring at high doses that overwhelm the body's natural excretion mechanisms. A comprehensive understanding of these toxicological endpoints and the methodologies used to derive them is essential for conducting accurate environmental risk assessments and ensuring the safe use of this herbicide.

References

- 1. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. epa.gov [epa.gov]

- 5. This compound | CAS#:94-80-4 | Chemsrc [chemsrc.com]

- 6. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. 4.7 2,4-D (020) (T)** [fao.org]

- 9. 24d.info [24d.info]

- 10. wfduk.org [wfduk.org]

- 11. researchgate.net [researchgate.net]

- 12. Impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 16. A Herbicide’s Impact on Bees, Blooms and Beyond | Rachel Carson Landmark Alliance [rachelcarsonlandmarkalliance.org]

- 17. pesticidestewardship.org [pesticidestewardship.org]

- 18. 24d.info [24d.info]

- 19. researchgate.net [researchgate.net]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

2,4-D butyl ester as a synthetic auxin in plant research

2,4-D Butyl Ester: A Technical Guide for Plant Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that has been a cornerstone of agricultural and plant science research since its development in the 1940s.[1][2][3] As one of the first successful selective herbicides, it revolutionized weed control by effectively targeting broadleaf weeds while leaving grasses largely unharmed.[1][4] Beyond its agricultural significance, 2,4-D is a vital tool in the laboratory, used extensively as a plant growth regulator in cell culture media and for studying auxin-mediated physiological processes.[1]

2,4-D is formulated in various forms, including salts, acids, and esters, which differ in their chemical properties and environmental behavior.[5][6] This guide focuses on This compound , an ester formulation known for its high potency and specific application characteristics.[7] Ester formulations are generally more oil-soluble and can penetrate the waxy cuticle of plant leaves more effectively than their water-soluble amine salt counterparts.[8] This technical whitepaper provides an in-depth overview of this compound for researchers, covering its physicochemical properties, mechanism of action, experimental protocols, and key data pertinent to its application in plant research.

Physicochemical Properties

The efficacy and environmental behavior of this compound are dictated by its chemical and physical properties. It is characterized as a volatile compound, a factor that researchers must consider in experimental design.[7] The pure product is a colorless oily liquid, though technical-grade versions may appear as a brown liquid.[9] It is poorly soluble in water but dissolves readily in various organic solvents.[9]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄Cl₂O₃ | [9][10] |

| Molar Mass | 277.14 g/mol | [9][10] |

| Appearance | Colorless to light brown oily liquid | [9][10] |

| Boiling Point | 146-147°C @ 133.3 Pa | [9] |

| Melting Point | 9°C | [9][10] |

| Vapor Pressure | 0.0000616 mmHg (8.2 x 10⁻³ Pa) | [7][10] |

| Water Solubility | Difficult to dissolve; 46 mg/L | [9][10] |

| Log Kow (Octanol-Water Partition Coeff.) | 4.4 | [10] |

Mechanism of Action as a Synthetic Auxin

This compound functions as a potent synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and unsustainable growth in susceptible plants.[1][4][11][12] The ester form itself is not the active molecule; it is rapidly hydrolyzed within the plant tissue to the 2,4-D acid, which then exerts its physiological effects.[5][13]

The primary mode of action involves the disruption of regulated cell division and elongation.[2][5] At the molecular level, 2,4-D acid binds to auxin receptors, primarily the F-box protein TIR1/AFB family. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of numerous auxin-responsive genes. This leads to downstream effects including:

-

Uncontrolled Cell Division: Stimulation of cell division in the vascular tissues, leading to abnormal growth.[5]

-

Ethylene Production: A significant increase in the production of the stress hormone ethylene, which contributes to senescence and epinasty (downward curling of leaves).[2][5][14]

-

Vascular Tissue Damage: The rapid and disorganized growth ultimately crushes the phloem and xylem, disrupting the transport of water and nutrients, leading to plant death.[2][15]

Caption: Molecular signaling pathway of 2,4-D in a plant cell.

Experimental Protocols and Methodologies

The lipophilic nature of this compound allows it to readily penetrate the waxy cuticle of leaves, making it particularly effective for foliar applications.[8] This is a key difference from amine salt formulations, which are more water-soluble.[8]

Stock and Working Solution Preparation

Caution: this compound is a registered herbicide. Researchers must adhere to all institutional and governmental safety regulations for handling, storage, and disposal. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Stock Solution (e.g., 100 mM):

-

Due to its low water solubility, a suitable organic solvent is required. Ethanol or acetone are common choices.

-

To prepare a 100 mM stock solution, dissolve 27.71 mg of this compound (M.W. 277.14 g/mol ) in 1 mL of the chosen solvent.

-

Store stock solutions in a tightly sealed glass container at -20°C for up to one month or -80°C for up to six months.[11]

-

-

Working Solution:

-

Dilute the stock solution to the desired final concentration using a buffered aqueous solution (e.g., MES buffer at pH 5.7-6.5) or sterile water.

-

A small amount of a non-ionic surfactant (e.g., Tween 20 or Triton X-100 at 0.01-0.1%) is often added to the final working solution to improve leaf wetting and ensure uniform coverage during foliar application.

-

The final concentration of the organic solvent from the stock solution should be kept low (typically <0.5%) to avoid solvent-induced phytotoxicity. A vehicle control (solution without this compound but with the solvent and surfactant) is essential in all experiments.

-

Application Methods

-

Foliar Spray: The most common method for whole-plant studies. Apply the working solution using a fine-mist sprayer until leaves are uniformly wet, but not to the point of runoff.

-

Droplet Application: For translocation or localized effect studies, apply a small, precise volume (e.g., 10 µL) of the working solution to a specific location on a leaf.[13]

-

In Vitro Application: For cell culture studies, this compound can be added directly to the liquid or solid growth medium. However, due to its rapid hydrolysis, it is more common to use the 2,4-D acid or salt forms for in vitro culture.[1][14]

Caption: General experimental workflow for this compound application.

Quantitative Biological Activity Data

The biological activity of 2,4-D formulations is highly dependent on the specific ester or salt used, the plant species, and environmental conditions. Ester forms are generally considered more potent in foliar applications than amine salts due to enhanced cuticular penetration.[3][8][16]

| Compound | Organism | Endpoint | Value | Source(s) |

| 2,4-D Butoxyethyl (BE) Ester | Daphnia magna (Water flea) | 21-day MATC* | 0.29 - 0.70 mg/L | [16] |

| 2,4-D Ethylhexyl (EH) Ester | Lemna gibba (Duckweed) | 14-day EC₅₀ | 0.5 mg/L | [16] |

| 2,4-D Ethylhexyl (EH) Ester | Skeletonema costatum (Diatom) | 5-day EC₅₀ | 0.23 mg ai/L | [16] |

| This compound | Soil Bacteria | Growth Effect | Stimulatory at 10-100 µg/g; Inhibitory at 1000 µg/g | [17] |

| 2,4-D Acid | Lemna gibba (Duckweed) | 14-day EC₅₀** | 3.3 mg/L | [16] |

*MATC: Maximum Acceptable Toxicant Concentration **EC₅₀: Half maximal effective concentration

Degradation and Environmental Considerations

In research settings, understanding the fate of this compound is crucial for interpreting results and managing waste. The ester is not persistent under most environmental conditions.[5] It undergoes two primary degradation processes:

-

Hydrolysis: The ester bond is cleaved, releasing the 2,4-D acid and butanol. This process is catalyzed by soil and occurs rapidly in moist soil and alkaline water.[10][18] The hydrolysis half-life in neutral water is approximately 100 hours, but this is reduced to less than 24 hours in moist soil.[10]

-

Microbial Degradation: The resulting 2,4-D acid is primarily degraded by soil microorganisms, which use it as a carbon source.[19][20] The typical soil half-life of 2,4-D is about 10 days but can vary based on soil type, temperature, and moisture.[5][19]

Caption: Relationship between formulation, properties, and outcomes.

Conclusion

This compound is a highly effective synthetic auxin for plant research, primarily due to its enhanced ability to penetrate the leaf cuticle, leading to a potent physiological response. Its mechanism of action, centered on the overwhelming of natural auxin signaling pathways, provides a powerful tool for studying plant growth regulation, hormone signaling, and the physiological basis of herbicidal action. Researchers utilizing this compound must be cognizant of its distinct physicochemical properties, particularly its volatility and requirement for organic solvents, and design experiments with appropriate controls and safety measures. By understanding the technical details outlined in this guide, scientists can effectively harness this compound as a tool to advance the frontiers of plant biology.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. 24d.info [24d.info]

- 9. This compound [chembk.com]

- 10. 2,4-D n-butyl ester | C12H14Cl2O3 | CID 7206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | CAS#:94-80-4 | Chemsrc [chemsrc.com]

- 13. my.ucanr.edu [my.ucanr.edu]

- 14. Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-D-butyl ester [sitem.herts.ac.uk]

- 16. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 17. mdpi.com [mdpi.com]

- 18. 2,4-D, propylene glycol butyl ether ester | C15H20Cl2O4 | CID 14840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. invasive.org [invasive.org]

- 20. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

2,4-D Butyl Ester: A Technical Guide on its Potential as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) butyl ester is a widely used herbicide that, upon entering the body, is rapidly hydrolyzed to its active form, 2,4-D acid.[1] Consequently, the systemic endocrine disruption potential of 2,4-D butyl ester is primarily attributable to the activity of 2,4-D acid. This technical guide provides an in-depth analysis of the available scientific data regarding the interaction of 2,4-D and its butyl ester with the estrogen, androgen, steroidogenesis, and thyroid pathways. A comprehensive review of in vitro and in vivo studies indicates a lack of interaction with the estrogen and androgen pathways. Effects on thyroid hormone levels and steroidogenesis are observed only at high doses, often exceeding the threshold for saturation of renal clearance and are likely associated with systemic toxicity rather than direct endocrine-mediated mechanisms.[2]

Metabolism of this compound

The primary metabolic fate of this compound in vivo is rapid hydrolysis to 2,4-D acid. Studies in rats have demonstrated that after administration of this compound, the vast majority of the compound is excreted in the urine as 2,4-D acid within 48 hours.[1] The parent ester is typically not detected in urine, indicating a swift and efficient conversion process.[1] This metabolic pathway is a critical consideration when evaluating the endocrine disruption potential of this compound, as the systemic exposure is predominantly to 2,4-D acid.

Figure 1: Metabolic conversion of this compound to 2,4-D acid.

Interaction with Estrogen and Androgen Pathways

A battery of in vitro assays has been conducted to assess the potential of 2,4-D acid to interact with the estrogen and androgen signaling pathways. These studies, conducted as part of the United States Environmental Protection Agency's Endocrine Disruptor Screening Program (EDSP), have consistently shown a lack of interaction.[3]

Quantitative Data

| Assay Type | Test Substance | Organism/System | Endpoint | Result | Reference |

| Estrogen Receptor (ER) Binding | 2,4-D Acid | Rat Uterine Cytosol | Competitive Binding | No evidence of binding | [3] |

| ER-Mediated Transcriptional Activation | 2,4-D Acid | HeLa-9903 cells | Luciferase Reporter Gene Activation | No transactivation observed | [3] |

| Androgen Receptor (AR) Binding | 2,4-D Acid | Rat Prostate Cytosol | Competitive Binding | No evidence of binding | [3] |

| Aromatase Activity Inhibition | 2,4-D Acid | Recombinant Human CYP19 | Aromatase Inhibition | No inhibition of aromatase activity | [3] |

Experimental Protocols

This assay evaluates the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Receptor Source: Uterine cytosol is prepared from ovariectomized Sprague-Dawley rats.[4][5] The uteri are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4] The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[4]

-

Assay Procedure: A constant concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the uterine cytosol preparation in the presence of a range of concentrations of the test substance (2,4-D acid).[5] Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled 17β-estradiol.[4]

-

Separation and Detection: After incubation, bound and free radioligand are separated using a hydroxylapatite slurry.[6] The radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: The ability of the test substance to displace the radiolabeled estradiol is determined, and the concentration that causes 50% inhibition of binding (IC50) is calculated.

This assay assesses the ability of a chemical to bind to and activate the human estrogen receptor alpha (hERα), leading to the expression of a reporter gene.

-

Cell Line: The HeLa-9903 cell line, which is stably transfected with a hERα expression construct and an estrogen-responsive luciferase reporter gene, is used.[7][8]

-

Assay Procedure: Cells are cultured in 96-well plates and exposed to various concentrations of the test substance (2,4-D acid) for 20-24 hours.[9] A reference estrogen (17β-estradiol) is used as a positive control.[9]

-

Detection: Following exposure, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferin substrate.[10]

-

Data Analysis: The luminescence signal is proportional to the level of ERα activation. The results are expressed as a percentage of the response induced by the positive control.

This assay is designed to identify substances that can bind to the androgen receptor.

-

Receptor Source: Cytosol containing the androgen receptor is prepared from the ventral prostates of castrated male rats.[11]

-

Assay Procedure: The assay measures the ability of a test chemical to compete with a synthetic radiolabeled androgen, [³H]-R1881, for binding to the AR in the prostate cytosol.[12] The incubation is typically carried out overnight at 4°C.[11]

-

Separation and Detection: Bound and free radioligand are separated using a hydroxylapatite slurry, and the bound radioactivity is measured by liquid scintillation counting.[13]

-

Data Analysis: The percent displacement of the radioligand by the test substance is calculated to determine its binding affinity for the androgen receptor.

Figure 2: 2,4-D acid's lack of interaction with key endocrine pathways.

Effects on Steroidogenesis

The potential for 2,4-D acid to interfere with the production of steroid hormones, such as testosterone and estradiol, has been investigated using the H295R in vitro model.

Quantitative Data

| Assay Type | Test Substance | Organism/System | Endpoint | Result | Reference |

| Steroidogenesis Assay | 2,4-D Acid | Human Adrenocortical Carcinoma (H295R) Cells | Testosterone and Estradiol Production | No significant effect on hormone production | [3] |

Experimental Protocol: H295R Steroidogenesis Assay

This assay uses the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes required for steroidogenesis.

-

Cell Culture and Exposure: H295R cells are cultured in 24- or 96-well plates.[14] The cells are then exposed to a range of concentrations of the test substance (2,4-D acid) for 48 hours.[12]

-

Hormone Analysis: After the exposure period, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as ELISA, RIA, or LC-MS/MS.[14]

-

Data Analysis: The hormone concentrations in the samples treated with the test substance are compared to those of a solvent control to determine if there is a statistically significant increase or decrease in hormone production.

Figure 3: Workflow of the H295R steroidogenesis assay.

Interaction with the Thyroid Pathway

While 2,4-D does not appear to interact with the estrogen and androgen pathways, some effects on the thyroid system have been documented, particularly at high doses. The primary mechanism appears to be the displacement of thyroxine (T4) from its plasma binding proteins.[2]

Quantitative Data

| Study Type | Test Substance | Species | Dose/Concentration | Endpoint | Result | Reference |

| In vivo | 2,4-D Acid | Rat | 75 and 150 mg/kg/day | Serum Thyroxine (T4) | Decreased T4 concentrations | [15] |

| In vivo | 2,4-D Acid | Rat | 90-day study, NOAEL | Renal lesions and other toxicities | NOAEL = 15 mg/kg/day | [15] |

Potential Mechanism of Thyroid Disruption

In vivo studies in rats have shown that high doses of 2,4-D can lead to decreased serum concentrations of thyroxine.[15] This is thought to be due to 2,4-D competing with T4 for binding sites on plasma proteins, such as transthyretin. This displacement can lead to increased clearance of T4 from the bloodstream. It is important to note that these effects are generally observed at doses that also cause other signs of systemic toxicity.[2]

Figure 4: Proposed mechanism of 2,4-D on thyroid hormone transport.

Conclusion

The available scientific evidence indicates that this compound is rapidly converted to 2,4-D acid in vivo. Comprehensive in vitro screening of 2,4-D acid has not demonstrated a potential for interaction with the estrogen and androgen pathways, nor does it appear to directly affect steroidogenesis at concentrations that are not cytotoxic. While effects on the thyroid axis have been observed in vivo, these occur at high doses and are likely a result of competition for plasma protein binding, a mechanism that is secondary to broader systemic toxicity. Therefore, based on current data, this compound is unlikely to be a potent endocrine disruptor through the estrogenic, androgenic, or steroidogenic pathways at environmentally and occupationally relevant exposure levels. Further research could focus on the direct effects of the butyl ester on local tissues prior to hydrolysis and continue to investigate the in vivo consequences of high-dose thyroid hormone displacement.

References

- 1. The metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Weight-of-the-evidence evaluation of 2,4-D potential for interactions with the estrogen, androgen and thyroid pathways and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. epa.gov [epa.gov]

- 8. Stably Transfected Human Estrogen Receptor-α Transactivation Assay using the (h) ERα-HeLa-9903 cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 9. epa.gov [epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. 4.7 2,4-D (020) (T)** [fao.org]

Microbial Degradation Pathways of 2,4-D Butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, such as 2,4-D butyl ester, are widely used in agriculture for the control of broadleaf weeds. The persistence of these compounds in the environment is a significant concern, necessitating a thorough understanding of their microbial degradation pathways for bioremediation strategies. This technical guide provides a comprehensive overview of the microbial breakdown of this compound, focusing on the enzymatic processes, metabolic intermediates, and genetic basis of this degradation. The initial and critical step in the microbial metabolism of this compound is its rapid hydrolysis to the parent compound, 2,4-D acid. Subsequently, a well-characterized catabolic pathway, primarily in bacteria, breaks down 2,4-D into central metabolic intermediates. This guide details the key enzymes and genes involved, presents available quantitative data on degradation rates, and provides detailed experimental protocols for the study of these processes.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide that has been in use since the 1940s.[1] Its butyl ester form is one of several ester formulations used to enhance its efficacy. The environmental fate of these compounds is of paramount importance, with microbial degradation being the primary mechanism for their removal from soil and water.[2] Understanding the intricate pathways of this biodegradation is crucial for developing effective bioremediation technologies.

The microbial degradation of 2,4-D esters is a two-stage process. The first stage involves the hydrolysis of the ester linkage to yield 2,4-D acid and the corresponding alcohol. This initial step is crucial as the subsequent degradation pathways primarily act on the acid form. The second stage is the breakdown of the 2,4-D molecule itself, a process that has been extensively studied in various soil microorganisms.

The Initial Hydrolysis of this compound

The primary and rate-limiting step in the microbial degradation of this compound is its hydrolysis to 2,4-D acid and butanol. This reaction is catalyzed by microbial esterases. While the rapid hydrolysis of 2,4-D esters in the environment is well-documented, the specific enzymes responsible for this transformation in different microbial species are not yet fully characterized.

dot

Bacterial Degradation Pathway of 2,4-D

Once hydrolyzed, the resulting 2,4-D acid is degraded by a wide range of soil bacteria, with the most well-characterized pathway involving a set of enzymes encoded by the tfd genes, first identified in Cupriavidus necator JMP134.[3] This pathway efficiently converts 2,4-D into intermediates of the tricarboxylic acid (TCA) cycle.

The key enzymes in this pathway are:

-

TfdA (α-ketoglutarate-dependent 2,4-D dioxygenase): This enzyme catalyzes the initial cleavage of the ether bond of 2,4-D, forming 2,4-dichlorophenol (2,4-DCP) and glyoxylate.[3]

-

TfdB (2,4-DCP hydroxylase): TfdB hydroxylates 2,4-DCP to produce 3,5-dichlorocatechol.[3]

-

TfdC (Chlorocatechol 1,2-dioxygenase): This enzyme is responsible for the ortho-cleavage of the aromatic ring of 3,5-dichlorocatechol, yielding 2,4-dichloro-cis,cis-muconate.[3]

-

TfdD (Chloromuconate cycloisomerase): TfdD converts 2,4-dichloro-cis,cis-muconate to 2-chloro-4-carboxymethylenebut-2-enolide.

-

TfdE (Chlorodienelactone hydrolase): TfdE hydrolyzes the product of TfdD to yield 2-chloromaleylacetate.

-

TfdF (Chloromaleylacetate reductase): The final step involves the reduction of 2-chloromaleylacetate to 3-oxoadipate, which can then enter the TCA cycle.[3]

dot

Fungal Degradation of 2,4-D

Fungal degradation of 2,4-D is also a significant environmental process, although the pathways are generally less well-defined than in bacteria.[4] Fungi such as Aspergillus niger and various species of Penicillium have been shown to degrade 2,4-D.[4][5] The initial steps often involve hydroxylation of the aromatic ring at different positions, leading to a variety of hydroxylated intermediates. The main intermediate metabolite is often 2,4-dichlorophenol (2,4-DCP), which can then be further metabolized.[4]

Quantitative Data on Microbial Degradation